4'-Cyano-biphenyl-2-carboxylic acid

Overview

Description

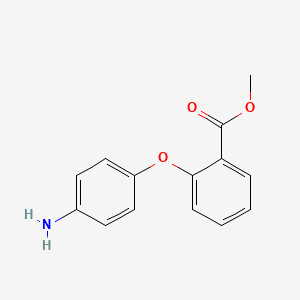

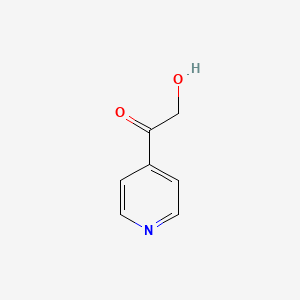

4'-Cyano-biphenyl-2-carboxylic acid, also known as 4-CBCA, is a chemical compound that belongs to the class of biphenylcarboxylic acids. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. 4-CBCA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Catalytic Mitsunobu Reactions

2-(4-cyanophenyl)benzoic Acid: has been utilized in the catalytic Mitsunobu reaction, which is an essential synthetic method in organic chemistry. This reaction is used for the substitution of hydroxyl groups and the inversion of stereochemistry in secondary alcohols . The compound serves as a catalyst in the form of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, expanding the scope of substrates that can be used in this reaction .

Synthesis of Pharmacologically Active Compounds

The compound is a precursor in the synthesis of aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazones, which are potent mononucleoside reverse transcriptase inhibitors. These inhibitors are crucial in the treatment of viral infections, including HIV . The ability to synthesize such compounds highlights the significance of 4’-Cyano-biphenyl-2-carboxylic acid in medicinal chemistry.

Organic Synthesis and Material Science

As an important raw material and intermediate, 4’-Cyano-biphenyl-2-carboxylic acid is used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff. Its role in the synthesis of complex organic molecules and materials underlines its versatility and importance in chemical research .

Optoelectronic Applications

The compound’s derivatives are investigated for their potential in optoelectronic applications. They are part of the synthesis of polycarbazole and its derivatives, which are conducting polymers with excellent charge carrier mobility and morphological stability. These materials are used in nanodevices, rechargeable batteries, and electrochemical transistors .

Nanotechnology

In nanotechnology, 4’-Cyano-biphenyl-2-carboxylic acid derivatives are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This application is crucial for the production of polymer nanomaterials and the medical field .

Biphenyl Synthesis

The compound is involved in the scalable synthesis of biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals. The biphenyl scaffold is a key component in many drugs and is essential for creating a variety of biologically active molecules .

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can have a wide range of targets depending on their specific functional groups .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-(4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMLGZDXQJDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374089 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Cyano-biphenyl-2-carboxylic acid | |

CAS RN |

67856-50-2 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)

![4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B1597742.png)

![Ethyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B1597745.png)